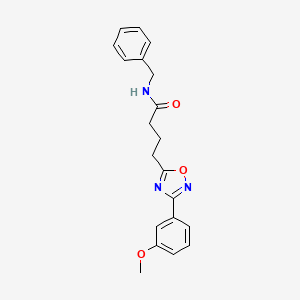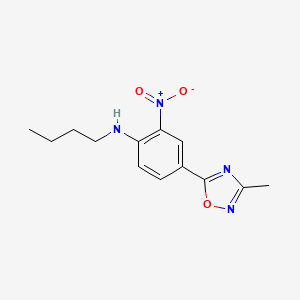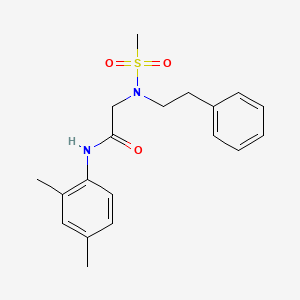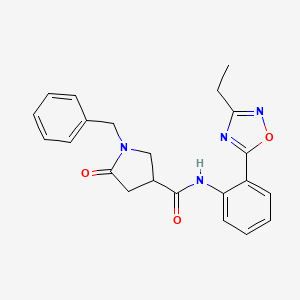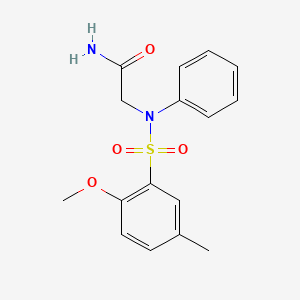
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which play a critical role in synaptic transmission and plasticity in the brain.
作用機序
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the postsynaptic neuron. This blocks the excitatory effects of glutamate and reduces the strength of the synaptic transmission.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects in the brain. By blocking the excitatory effects of glutamate, DMQX can reduce the strength of synaptic transmission and alter the balance of excitation and inhibition in neuronal networks. This can have a range of effects on learning, memory, and other cognitive processes.
実験室実験の利点と制限
One of the main advantages of DMQX is its selectivity for the AMPA receptor, which allows researchers to study the specific role of this receptor subtype in synaptic plasticity and other cognitive processes. However, one limitation of DMQX is that it can also block kainate receptors, which are another subtype of glutamate receptor. This can complicate the interpretation of experimental results and requires careful control experiments.
将来の方向性
There are several potential future directions for research on DMQX and its applications in the field of neuroscience. One area of interest is the role of AMPA receptors in the development of neurological disorders such as Alzheimer's disease and epilepsy. Another potential direction is the use of DMQX as a therapeutic agent for these and other disorders, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of DMQX and its effects on neuronal networks and cognitive processes.
合成法
DMQX can be synthesized using a multistep process that involves the condensation of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzaldehyde, followed by the addition of propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification.
科学的研究の応用
DMQX has been extensively studied for its potential applications in the field of neuroscience. As an antagonist of the AMPA receptor, DMQX has been shown to block the excitatory effects of glutamate, which is the primary neurotransmitter involved in synaptic transmission in the brain. This makes DMQX a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-9-7-14(2)10-16(20)4)13-18-12-17-11-15(3)6-8-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWXJWPQHNXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)

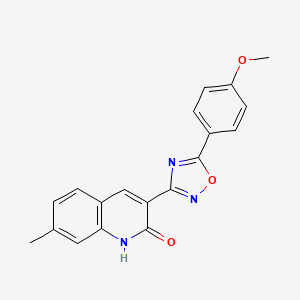
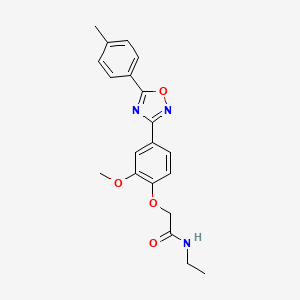

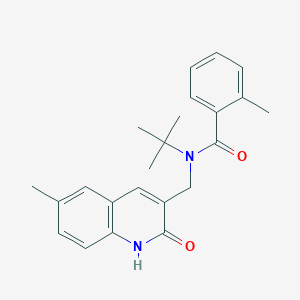

![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

